molecular formula C10H12N2O2 B11946760 2,8-Decadiynediamide CAS No. 139725-09-0

2,8-Decadiynediamide

Cat. No.: B11946760
CAS No.: 139725-09-0
M. Wt: 192.21 g/mol
InChI Key: UDMIIGJVDQESIH-UHFFFAOYSA-N
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Description

2,8-Decadiynediamide is a synthetic organic compound characterized by a decadiyne backbone (10-carbon chain with two triple bonds) and terminal amide functional groups. The conjugated triple bonds in its structure suggest unique electronic properties, which may influence reactivity, stability, and interactions with biological targets . However, comprehensive data on its synthesis, pharmacokinetics, or clinical applications remain sparse, necessitating comparisons with structurally or functionally related compounds.

Properties

CAS No.

139725-09-0

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

deca-2,8-diynediamide

InChI

InChI=1S/C10H12N2O2/c11-9(13)7-5-3-1-2-4-6-8-10(12)14/h1-4H2,(H2,11,13)(H2,12,14)

InChI Key

UDMIIGJVDQESIH-UHFFFAOYSA-N

Canonical SMILES

C(CCC#CC(=O)N)CC#CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Decadiynediamide typically involves the reaction of 2,8-decadiyne with ammonia or primary amines under controlled conditions. One common method is the Ritter reaction, where an alcohol or alkene reacts with a nitrile or hydrogen cyanide in the presence of strong sulfuric acid to form the amide .

Industrial Production Methods: Industrial production of 2,8-Decadiynediamide may involve large-scale synthesis using electrosynthesis techniques. These methods offer advantages such as improved safety and sustainability by generating hazardous reagents in situ rather than handling them directly .

Chemical Reactions Analysis

Types of Reactions: 2,8-Decadiynediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The diacetylene linkage allows for substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

2,8-Decadiynediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Decadiynediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s diacetylene linkage allows it to undergo cycloaddition reactions, forming stable adducts with target molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analog: 2,8-Nonanediamine

  • Molecular Structure: 2,8-Nonanediamine (C₉H₂₂N₂) features a 9-carbon chain with terminal amine groups, contrasting with 2,8-Decadiynediamide’s triple bonds and amide termini.
  • Properties: The absence of triple bonds in 2,8-Nonanediamine reduces conjugation, leading to lower thermal stability but higher solubility in polar solvents compared to 2,8-Decadiynediamide .

Functional Analog: 2,8-Dihydroxyadenine (DHA)

  • Its excretion dynamics under XOR inhibitors (allopurinol, febuxostat) provide indirect insights into amide/diamine metabolic pathways .
  • Key Data: Parameter Allopurinol (200–300 mg/day) Febuxostat (80 mg/day) Median DHA Excretion 45 mg/24h 13.2 mg/24h Detection Limit <20 ng/mL <20 ng/mL Clinical Efficacy Moderate Superior Source: APRTd patient studies
  • Mechanistic Comparison : Both compounds (DHA and 2,8-Decadiynediamide) involve nitrogen-rich backbones, but DHA’s insolubility drives nephrotoxicity, whereas 2,8-Decadiynediamide’s amide groups may enhance solubility and reduce renal deposition risk.

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